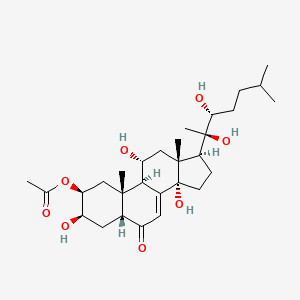

Ajugasterone C 2-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O8 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

[(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-3,11,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1 |

InChI Key |

OJHBARZZNBDVOD-FKKYEMARSA-N |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)C)C)O)C)O)O)O |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Ajugasterone C 2-acetate: A Technical Guide to its Historical Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of Ajugasterone C 2-acetate, a phytoecdysteroid with potential biological activities. The document details the experimental protocols employed in its inaugural isolation and summarizes key quantitative data. Additionally, it visualizes the experimental workflow and the putative signaling pathway through which this ecdysteroid may exert its effects.

Historical Discovery and Isolation

This compound was first isolated from the plant Cyanotis arachnoidea in 2024 by a team of researchers investigating the steroid constituents of this traditional Chinese medicine. Their work, published in the China Journal of Chinese Materia Medica, led to the identification of ten steroid compounds, including two previously unknown steroid acetates and this compound[1]. This discovery has added to the growing list of known phytoecdysteroids and has opened new avenues for research into their biological activities.

The isolation of this compound from a commercially available extract of Cyanotis arachnoidea roots has also been reported, although the natural origin of the compound from the plant was not definitively proven in that context, leaving open the possibility of it being an artifact of the extraction or storage process[2]. However, the 2024 study provides strong evidence for its natural occurrence.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H46O8 | [3][4] |

| Molecular Weight | 522.67 g/mol | [3][4] |

| CAS Number | 154510-93-7 | [3][4] |

Experimental Protocols

The inaugural isolation and purification of this compound from Cyanotis arachnoidea involved a multi-step chromatographic process.

Extraction and Fractionation

The dried whole plant of Cyanotis arachnoidea was extracted with 75% ethanol. The resulting extract was then partitioned with ethyl acetate to yield an ethyl acetate fraction, which was subjected to further purification[1].

Chromatographic Purification

The ethyl acetate fraction was separated using a combination of chromatographic techniques[1]:

-

Silica Gel Column Chromatography: The initial separation of the crude fraction was performed on a silica gel column.

-

ODS Column Chromatography: Fractions from the silica gel column were further purified using octadecylsilane (ODS) reverse-phase chromatography.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step was employed for further separation based on molecular size.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by semi-preparative HPLC, yielding the pure compound.

Structure Elucidation

The structure of this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Quantitative Data

Biological Activity

This compound has been evaluated for its biological activity in different assays.

| Assay | Organism/Cell Line | Activity | EC50/IC50 | Reference |

| Anti-HSV-1 Activity | Vero cells | Anti-Herpes Simplex Virus 1 | Not specified for compound 4 | [1] |

| Ecdysteroid Agonist Activity | Drosophila melanogaster BII cell bioassay | Agonist | - | Mentioned in reviews, specific data not found |

Signaling Pathway

As a phytoecdysteroid, this compound is presumed to exert its biological effects through the ecdysteroid signaling pathway. This pathway is highly conserved in insects and plays a crucial role in development, molting, and reproduction. The key components of this pathway are the ecdysone receptor (EcR), a nuclear receptor, and its heterodimeric partner, the ultraspiracle protein (USP).

Upon binding of an ecdysteroid ligand, such as this compound, to the ligand-binding domain of EcR, the EcR-USP heterodimer undergoes a conformational change. This activated complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can result in either activation or repression of gene expression, depending on the cellular context and the presence of co-activators or co-repressors.

References

Ajugasterone C 2-acetate: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. These compounds are of significant interest to the scientific community due to their diverse biological activities, including anabolic and adaptogenic properties, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the plant Cyanotis arachnoidea. This perennial herb, native to China, is known to accumulate high concentrations of various phytoecdysteroids in its roots. While other species of the Cyanotis genus may also contain this compound, C. arachnoidea is the most widely documented and utilized source for its extraction.

Table 1: Quantitative Data on Phytoecdysteroid Content in Cyanotis arachnoidea

| Compound | Plant Part | Concentration (% of dry weight) | Reference |

| 20-Hydroxyecdysone | Roots | up to 4-5% | [1] |

| This compound | Roots (in commercial extract) | Minor component, specific percentage not reported | [1] |

| 20-Hydroxyecdysone 2-acetate | Roots (in commercial extract) | Major accompanying ecdysteroid | [1] |

| 20-Hydroxyecdysone 3-acetate | Roots (in commercial extract) | Major accompanying ecdysteroid | [1] |

It is important to note that the concentration of phytoecdysteroids, including this compound, can vary depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.

Biosynthesis of this compound

The biosynthesis of phytoecdysteroids is a complex process that begins with common precursors in the plant's primary metabolism. The pathway leading to this compound is not fully elucidated; however, based on the established biosynthesis of other phytoecdysteroids, a putative pathway can be outlined.

The biosynthesis originates from acetyl-CoA, which enters the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These molecules are then utilized to synthesize sterol precursors like lathosterol. While the precise enzymatic steps from lathosterol to Ajugasterone C are not definitively established, it is hypothesized to involve a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases. The final step in the formation of this compound is the acetylation of the C-2 hydroxyl group of Ajugasterone C, a reaction likely catalyzed by an acetyltransferase enzyme.

Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Cyanotis arachnoidea

General workflow for the isolation of this compound.

Detailed Methodological Steps (Generalized):

-

Extraction: The dried and powdered roots of C. arachnoidea are extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the phytoecdysteroids.

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and other interfering compounds. The ecdysteroid-rich fraction is typically found in the more polar solvent layers.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient.

-

Crystallization: The purified fractions are concentrated, and the pure this compound is obtained through crystallization from a suitable solvent system.

Note: The specific conditions for each step, including solvent ratios, gradient profiles, and column specifications, would require optimization for maximizing the yield and purity of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common method for the qualitative and quantitative analysis of this compound in plant extracts and purified samples.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detection at approximately 245 nm.

-

Quantification: Based on a calibration curve of a purified standard of this compound.

Conclusion

This compound, a promising phytoecdysteroid, is primarily sourced from the roots of Cyanotis arachnoidea. Its biosynthesis follows the general pathway of isoprenoid and sterol formation, although the specific enzymatic steps in the later stages of its formation are yet to be fully elucidated. The isolation and purification of this compound require a multi-step chromatographic process. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the current knowledge and areas where further investigation is warranted to fully exploit the potential of this bioactive molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Ajugasterone C 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants, that has garnered interest within the scientific community for its potential biological activities. As an acetylated derivative of Ajugasterone C, this compound exhibits a range of physicochemical properties that are critical for its isolation, characterization, and evaluation in biological systems. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for its study, and insights into its potential mechanism of action through relevant signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature and is an acetylated analog of the ecdysteroid Ajugasterone C.[1] Its fundamental physicochemical characteristics are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 154510-93-7 | [1] |

| Chemical Formula | C₂₉H₄₆O₈ | [1] |

| Molecular Weight | 522.67 g/mol | [1] |

| Appearance | Solid | [1] |

| LogP | 1.3 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H-NMR (Methanol-d₄) | See Table 3 for detailed assignments. |

| ¹³C-NMR (Methanol-d₄) | See Table 4 for detailed assignments. |

| Mass Spectrometry | While a specific mass spectrum for the 2-acetate is not readily available, the parent compound, Ajugasterone C, has been characterized by electrospray ionization mass spectrometry. |

Table 3: ¹H-NMR Spectral Data of this compound (Methanol-d₄)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.98 | m | |

| 1β | 2.02 | m | |

| 2 | 5.21 | m | |

| 3 | 4.02 | d | 2.9 |

| 4α | 2.15 | m | |

| 4β | 1.95 | m | |

| 5 | 3.86 | d | 2.4 |

| 7 | 5.84 | d | 2.4 |

| 9 | 3.84 | m | |

| 11 | 4.11 | m | |

| 12α | 2.45 | m | |

| 12β | 2.35 | m | |

| 15α | 1.90 | m | |

| 15β | 1.70 | m | |

| 16α | 1.85 | m | |

| 16β | 1.65 | m | |

| 17 | 2.58 | t | 9.0 |

| 18-CH₃ | 0.94 | s | |

| 19-CH₃ | 1.19 | s | |

| 21-CH₃ | 1.22 | s | |

| 22 | 3.65 | m | |

| 23 | 1.55 | m | |

| 24 | 1.60 | m | |

| 25 | 3.45 | m | |

| 26-CH₃ | 0.92 | d | 6.8 |

| 27-CH₃ | 0.90 | d | 6.8 |

| 28-CH₃ | 2.08 | s | |

| 29-CH₃ | - | - | - |

Note: Data compiled from available literature. Minor variations in chemical shifts may be observed depending on experimental conditions.

Table 4: ¹³C-NMR Spectral Data of this compound (Methanol-d₄)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.9 |

| 2 | 71.2 |

| 3 | 78.1 |

| 4 | 32.5 |

| 5 | 51.5 |

| 6 | 204.5 |

| 7 | 121.9 |

| 8 | 165.8 |

| 9 | 35.1 |

| 10 | 40.1 |

| 11 | 69.1 |

| 12 | 32.1 |

| 13 | 48.1 |

| 14 | 84.5 |

| 15 | 32.3 |

| 16 | 21.9 |

| 17 | 50.8 |

| 18 | 18.1 |

| 19 | 21.8 |

| 20 | 77.8 |

| 21 | 22.1 |

| 22 | 78.5 |

| 23 | 31.9 |

| 24 | 44.1 |

| 25 | 28.1 |

| 26 | 17.1 |

| 27 | 17.5 |

| 28 (C=O) | 172.5 |

| 29 (CH₃) | 21.2 |

Note: Data compiled from available literature. Minor variations in chemical shifts may be observed depending on experimental conditions.

Solubility and Stability

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, various formulations have been suggested, including suspensions in carboxymethyl cellulose or dissolution in PEG400 or a mixture of Tween 80 and carboxymethyl cellulose.[1] The compound is stable as a powder for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] In a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

Isolation and Purification from Cyanotis arachnoidea

This compound is naturally found in and has been isolated from the plant Cyanotis arachnoidea.[1] The general workflow for its isolation involves extraction from the plant material followed by multi-step chromatographic purification.

1. Extraction:

-

Dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Purification:

-

The crude extract undergoes a series of chromatographic steps to separate the complex mixture of compounds.

-

Column Chromatography: Initial fractionation is often performed on a silica gel column, eluting with a gradient of solvents such as chloroform and methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

-

Fractions are collected and analyzed by analytical HPLC to determine the purity of the isolated compounds.

Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

The sample is dissolved in a deuterated solvent, typically methanol-d₄.

-

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

-

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which aids in structural elucidation.

Signaling Pathway

As a phytoecdysteroid, this compound is expected to exert its biological effects by interacting with the ecdysone signaling pathway. This pathway is highly conserved in insects and plays a crucial role in molting and metamorphosis. The key components of this pathway are the ecdysone receptor (EcR), a nuclear receptor, and its heterodimeric partner, the ultraspiracle protein (USP).

Upon binding of an ecdysteroid ligand, the EcR-USP complex undergoes a conformational change and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that regulate various physiological processes.

Conclusion

References

Key Differences Between Ajugasterone C and Ajugasterone C 2-acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between Ajugasterone C and its derivative, Ajugasterone C 2-acetate. While direct comparative studies on these two specific phytoecdysteroids are limited in publicly available literature, this document synthesizes existing data on Ajugasterone C and draws inferences on the properties of its 2-acetate analogue based on studies of structurally similar acetylated ecdysteroids.

Chemical and Physical Properties

Ajugasterone C is a naturally occurring phytoecdysteroid found in various plants, including Leuzea carthamoides and Vitex doniana.[1] this compound is also an ecdysteroid, which has been isolated from Cyanotis arachnoidea.[2][3][4] The primary structural difference between the two is the addition of an acetate group at the C-2 position of the steroid nucleus in this compound. This seemingly minor modification results in a notable change in molecular weight and may influence the compound's polarity and biological activity.

| Property | Ajugasterone C | This compound |

| Chemical Formula | C27H44O7 | C29H46O8 |

| Molecular Weight | 480.63 g/mol | 522.67 g/mol |

| Key Structural Feature | Hydroxyl group at C-2 | Acetate group at C-2 |

Comparative Biological Activity

Anti-inflammatory Activity

Ajugasterone C has demonstrated significant anti-inflammatory properties. In a preclinical model, it was shown to have a significant inhibitory effect at a dose of 100 mg/kg on carrageenan-induced paw edema in Sprague Dawley rats.[5][6][7]

Quantitative data for the anti-inflammatory activity of this compound is not currently available. However, the acetylation of other steroids has been shown to modulate their anti-inflammatory potency. Further research is required to determine if the 2-acetate group enhances or diminishes the anti-inflammatory effects of the parent compound.

Antimicrobial Activity

While specific data on the antimicrobial properties of Ajugasterone C is not detailed in the available search results, studies on other ecdysteroids provide context. A closely related compound, 2-O-Acetyl-20-hydroxyecdysone, which shares the same 2-acetate functional group, has been reported to completely inhibit the growth of the bacteria Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, as well as the fungi Candida albicans, Alternaria alternata, and Fusarium solani at a concentration of 10 µg/ml.[8] This suggests that the 2-acetate moiety may be a key contributor to potent and broad-spectrum antimicrobial activity in ecdysteroids.

| Biological Activity | Ajugasterone C | This compound (inferred) |

| Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema at 100 mg/kg in rats.[5][6][7] | Data not available. |

| Antimicrobial | Data not available. | Potentially potent and broad-spectrum activity, based on data for 2-O-Acetyl-20-hydroxyecdysone (complete inhibition of various bacteria and fungi at 10 µg/ml).[8] |

Signaling Pathways and Receptor Binding

Ecdysteroids exert their biological effects primarily through the activation of the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the Retinoid X Receptor (RXR).[9][10] Upon ligand binding, this complex translocates to the nucleus and binds to ecdysone response elements (EcREs) on the DNA, thereby regulating the transcription of target genes. This signaling cascade is central to the developmental processes in insects and is thought to be the basis for some of the pharmacological effects observed in vertebrates.

The acetylation of ecdysteroids can influence their binding affinity for the EcR. For instance, one study found that 20-hydroxyecdysone 22-acetate was inactive or only very weakly active at a concentration of 10⁻⁴M in a particular EcR binding assay, suggesting that acylation can, in some cases, reduce receptor affinity.[11] It is plausible that the 2-acetate group of this compound could similarly alter its interaction with the EcR ligand-binding pocket, potentially leading to a different downstream signaling profile compared to the parent compound. However, without direct comparative binding studies, this remains a hypothesis.

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of this compound from Ajugasterone C is not detailed in the available literature, a general approach for the regioselective acylation of ecdysteroids can be proposed. This would typically involve the protection of more reactive hydroxyl groups, followed by acetylation of the C-2 hydroxyl group and subsequent deprotection.

A potential synthetic workflow could involve:

-

Protection of Diols: Protection of the 20,22-diol system of Ajugasterone C as an acetonide.

-

Regioselective Acetylation: Acetylation of the C-2 hydroxyl group using an acetylating agent in the presence of a suitable base.

-

Deprotection: Removal of the protecting group to yield this compound.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

-

Animals: Male Sprague Dawley or Wistar rats (150-200g) are typically used.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound (e.g., Ajugasterone C or this compound) or vehicle is administered intraperitoneally or orally.

-

After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard in vitro assay to determine the MIC of a compound.

-

Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, and the test compounds.

-

Procedure:

-

Serial dilutions of the test compounds are prepared in the microtiter plates.

-

A standardized inoculum of the microorganism is added to each well.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The primary difference between Ajugasterone C and this compound lies in the presence of a 2-acetate group in the latter. While Ajugasterone C has confirmed anti-inflammatory activity, the biological profile of this compound is less characterized. Based on data from analogous acetylated ecdysteroids, it is plausible that this compound possesses significant antimicrobial properties. The acetylation may also modulate its binding to the ecdysone receptor, potentially altering its overall pharmacological effects. Further direct comparative studies are essential to fully elucidate the therapeutic potential of these two compounds and to understand the structure-activity relationships of acylated ecdysteroids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Plants | 154510-93-7 | Invivochem [invivochem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

Phytoecdysteroids: A Technical Guide to Their Biological Activities with a Focus on Ajugasterone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of naturally occurring steroid compounds synthesized by plants as a defense mechanism against insect herbivores. Structurally similar to insect molting hormones, these compounds have garnered significant scientific interest due to their diverse and potent biological activities in mammals, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides an in-depth overview of the potential biological activities of phytoecdysteroids, with a particular focus on Ajugasterone C. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Phytoecdysteroids, including prominent members like 20-hydroxyecdysone and turkesterone, have demonstrated a wide range of pharmacological effects, including anabolic, anti-diabetic, anti-inflammatory, and anti-cancer properties[1][2]. These effects are primarily mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in protein synthesis and cell growth[3]. Ajugasterone C, another significant phytoecdysteroid, has also been shown to possess notable biological activities. This guide will delve into the scientific evidence supporting these claims, presenting the data in a structured and accessible format to facilitate further research and development in this promising field.

Quantitative Data on Biological Activities

To provide a clear and comparative overview of the potency of various phytoecdysteroids, the following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Anabolic Activity of Phytoecdysteroids

| Phytoecdysteroid | Assay Type | Model | Dosage/Concentration | Result | Reference |

| 20-Hydroxyecdysone | In vivo | Male Rats | 5 mg/kg body weight | 119% increase in total protein content in the liver | [4] |

| Turkesterone | In vivo | Male Rats | 5 mg/kg body weight | 112% increase in total protein content in the liver | [4] |

| Cyasterone | In vivo | Male Rats | 5 mg/kg body weight | 123% increase in total protein content in the liver | [4] |

| Ajugasterone C | In vivo | Male Rats | 5 mg/kg body weight | 110% increase in total protein content in the liver | [4] |

| 20-Hydroxyecdysone | In vitro | C2C12 myotubes | 1 µM | Significant increase in myotube diameter | [5] |

Table 2: Anti-Diabetic Activity of Phytoecdysteroids

| Phytoecdysteroid/Extract | Assay Type | Model | Dosage/Concentration | Result | Reference |

| Phytoecdysteroid Extract (Ajuga iva) | In vivo | Alloxan-induced diabetic rats | 10 mg/kg | 19.2% reduction in blood glucose | [4] |

| Phytoecdysteroid Extract (Ajuga iva) | In vivo | Alloxan-induced diabetic rats | 20 mg/kg | 52.9% reduction in blood glucose | [4] |

| Phytoecdysteroid Extract (Ajuga iva) | In vivo | Alloxan-induced diabetic rats | 10 mg/kg | 54.9% increase in blood insulin | [4] |

| Phytoecdysteroid Extract (Ajuga iva) | In vivo | Alloxan-induced diabetic rats | 20 mg/kg | 105.88% increase in blood insulin | [4] |

Table 3: Anti-Inflammatory Activity of Phytoecdysteroids

| Phytoecdysteroid | Assay Type | Model | Dosage/Concentration | Result | Reference |

| Ajugasterone C | In vivo | Carrageenan-induced rat paw edema | 100 mg/kg | Significant inhibitory effect on paw edema development | [5] |

Table 4: Anti-Cancer Activity of Phytoecdysteroids

| Phytoecdysteroid | Cancer Cell Line | Assay | IC50 Value | Reference |

| 2-Deoxy-20-hydroxyecdysone | Triple-negative breast cancer (TNBC) | Cytotoxicity Assay | Submicromolar | [6] |

| 20-Hydroxyecdysone | Human Non-Small Cell Lung Cancer (NSCLC) | Antioxidant Assay | Significant antioxidant effect at 0.1–100 µM | [7] |

| Ajugasterone C | Breast cancer (T-47D) | Autophagy Assay | Proautophagic effect observed | [8] |

| 20-Hydroxyecdysone | Breast cancer (MDA-MB-231) | Apoptosis Assay | Proapoptotic properties observed | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of phytoecdysteroids.

In Vivo Anabolic Activity Assessment in Rats

Objective: To determine the anabolic effects of phytoecdysteroids by measuring protein synthesis in various organs.

Materials:

-

Male Wistar rats (specific age and weight to be standardized)

-

Phytoecdysteroid compound (e.g., Ajugasterone C)

-

Vehicle for administration (e.g., saline, oil)

-

[¹⁴C]-Leucine (radiolabeled amino acid)

-

Scintillation counter

-

Standard laboratory animal housing and handling equipment

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

-

Grouping: Randomly divide the animals into control and treatment groups.

-

Administration: Administer the phytoecdysteroid compound or vehicle to the respective groups daily for a specified period (e.g., 7 days) via oral gavage or intraperitoneal injection.

-

Radiolabeling: On the final day of the experiment, administer a single dose of [¹⁴C]-Leucine to each animal.

-

Tissue Collection: After a defined period following radiolabeling, humanely euthanize the animals and dissect the target organs (e.g., liver, kidney, skeletal muscle).

-

Sample Preparation: Homogenize the collected tissues and precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).

-

Radioactivity Measurement: Measure the radioactivity of the protein precipitates using a scintillation counter.

-

Data Analysis: Express the results as counts per minute per gram (cpm/g) of tissue. Compare the radioactivity levels between the treatment and control groups to determine the effect on protein synthesis.

In Vivo Anti-Diabetic Activity in Streptozotocin-Induced Diabetic Rats

Objective: To evaluate the anti-diabetic potential of phytoecdysteroids by monitoring blood glucose and insulin levels in a diabetic animal model.

Materials:

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Phytoecdysteroid compound or extract

-

Glucometer and test strips

-

Insulin ELISA kit

-

Standard laboratory animal housing and handling equipment

Procedure:

-

Diabetes Induction: Induce diabetes in the rats by a single intraperitoneal injection of STZ dissolved in cold citrate buffer. Confirm the diabetic state by measuring fasting blood glucose levels after a few days; rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic[9][10].

-

Grouping: Divide the diabetic rats into control and treatment groups.

-

Treatment: Administer the phytoecdysteroid or vehicle to the respective groups daily for a predetermined duration (e.g., 21 days).

-

Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the treatment period.

-

Insulin Measurement: At the end of the treatment period, collect blood samples and measure serum insulin levels using an ELISA kit.

-

Data Analysis: Compare the changes in blood glucose and insulin levels between the treated and control groups to assess the anti-diabetic efficacy.

In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory effects of phytoecdysteroids by measuring the reduction of paw edema in rats.

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in saline)

-

Phytoecdysteroid compound

-

Plethysmometer

-

Standard laboratory animal housing and handling equipment

Procedure:

-

Animal Preparation: Fast the rats overnight before the experiment with free access to water.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and phytoecdysteroid treatment groups.

-

Pre-treatment: Administer the vehicle, standard drug, or phytoecdysteroid compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) following the pre-treatment, inject a sub-plantar dose of carrageenan solution into the right hind paw of each rat[11][12].

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

In Vitro Anti-Cancer Activity using MTT Assay

Objective: To determine the cytotoxic effects of phytoecdysteroids on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Phytoecdysteroid compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the phytoecdysteroid compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[13].

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The biological activities of phytoecdysteroids are underpinned by their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

Anabolic Effects: PI3K/Akt Signaling Pathway

Phytoecdysteroids, such as 20-hydroxyecdysone, have been shown to promote protein synthesis and muscle growth by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[3][14]. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt signaling pathway activation by phytoecdysteroids.

Anti-inflammatory Effects: Inhibition of NF-κB Signaling Pathway

The anti-inflammatory properties of phytoecdysteroids are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[15][16]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by phytoecdysteroids.

Experimental Workflow Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vivo anti-diabetic and in vitro anti-cancer assays.

Workflow for In Vivo Anti-Diabetic Activity Assay

Caption: Workflow for assessing in vivo anti-diabetic activity.

Workflow for In Vitro Anti-Cancer MTT Assay

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

The scientific literature provides compelling evidence for the diverse biological activities of phytoecdysteroids, including Ajugasterone C. Their demonstrated anabolic, anti-diabetic, anti-inflammatory, and anti-cancer properties, coupled with a favorable safety profile, position them as promising candidates for the development of novel therapeutics. The activation of the PI3K/Akt pathway and the inhibition of the NF-κB pathway are key mechanisms underlying these effects. This technical guide has synthesized the available quantitative data, provided detailed experimental protocols, and visualized the associated molecular pathways to facilitate further research and development in this exciting area. Continued investigation, particularly in the realm of clinical trials, is warranted to fully elucidate the therapeutic potential of these remarkable natural compounds.

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. ndineuroscience.com [ndineuroscience.com]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the early literature concerning Ajugasterone C, a significant phytoecdysteroid. Phytoecdysteroids are plant-derived secondary metabolites structurally similar to insect molting hormones.[1][2] These compounds, including Ajugasterone C, have garnered interest for their potential pharmacological effects, such as anabolic, anti-inflammatory, and adaptogenic properties.[3][4][5] This document focuses on the foundational studies that led to the discovery, isolation, and initial characterization of Ajugasterone C and its related compounds, primarily from plants of the Ajuga genus.[6][]

Discovery and Isolation

Ajugasterone C was first identified as part of broader investigations into the chemical constituents of various plant species known for their traditional medicinal uses.[6][] Early research on plants like Ajuga turkestanica, Leuzea carthamoides, and Rhaponticum uniflorum led to the isolation of a variety of phytoecdysteroids, including 20-hydroxyecdysone, turkesterone, and cyasterone, alongside Ajugasterone C.[6][8][9]

The general workflow for the isolation of these compounds involved several key stages, which are outlined below.

Experimental Protocols

The methodologies employed in early studies laid the groundwork for modern natural product chemistry. Below are detailed protocols reconstructed from the literature for key experimental procedures.

2.1. Plant Material Extraction A common procedure for extracting phytoecdysteroids from plant material is as follows:

-

Preparation : Air-dry the collected plant material (e.g., roots of Ajuga turkestanica) and powder it.[6][10]

-

Extraction : Macerate the powdered material in a solvent such as methanol at room temperature for a specified period (e.g., 2 hours).[10]

-

Filtration : Filter the resulting mixture to separate the solid plant material from the solvent containing the extracted compounds.

-

Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[11]

2.2. Chromatographic Separation The crude extract, containing a complex mixture of compounds, was then subjected to various chromatographic techniques to isolate individual phytoecdysteroids.

-

Column Chromatography : The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a large glass column packed with the same support.[12] A stepwise gradient of solvents, typically a mixture of chloroform and ethanol in increasing polarity, is passed through the column to elute different fractions.[12]

-

High-Performance Liquid Chromatography (HPLC) : Fractions collected from column chromatography are further purified using preparative HPLC.[6][13] Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC systems were employed.[6]

Structure Elucidation

The definitive structure of Ajugasterone C and related compounds was determined using a combination of spectroscopic techniques.[8][14][15]

3.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR were critical for determining the carbon skeleton and the stereochemistry of the molecule.[11][15][16][17] Two-dimensional NMR experiments (COSY, HSQC, HMBC) were used to establish connectivity between protons and carbons.[6][15]

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular formula of the isolated compounds.[6][14][18] Fragmentation patterns observed in the mass spectra provided additional structural information.[16][19]

The relationship between these analytical techniques in the structure elucidation process is illustrated below.

3.2. Quantitative Data

The following table summarizes key physical and chemical data for Ajugasterone C as reported in early literature.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₇ | [3][20] |

| Molecular Weight | 480.63 g/mol | [3] |

| CAS Number | 23044-80-6 | [3][] |

| Core Structure | (2β,3β,5β,11α,22R)-2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | [20] |

Note: Detailed NMR spectral data (¹H and ¹³C shifts) are extensive and typically presented in specialized chemical databases and original research articles. Obtaining complete, tabulated early data is challenging due to variations in solvents and reference standards.

Early Biological Activity Studies

Initial biological testing of phytoecdysteroids was often conducted using insect bioassays to assess their hormonal activity.[] These compounds are known to disrupt the molting process in phytophagous (plant-eating) insects, acting as a natural defense mechanism for the plant.[1]

4.1. Insect Bioassays

-

Principle : The core of a bioassay is to measure the potency of a substance by its effect on living organisms.[21] For ecdysteroids, this often involved observing the induction of premature molting or other developmental disruptions in insects.

-

Methodology : A common method involves topical application or injection of the purified compound onto insect larvae or pupae. The toxicity or hormonal effect is then quantified, often by determining the lethal dose (LD50) or lethal concentration (LC50) that affects 50% of the test population.[22]

-

Results : While specific quantitative data for Ajugasterone C from the earliest insect bioassays are sparse in readily available reviews, it was established as an active phytoecdysteroid. Later studies have explored its other biological effects, such as anti-inflammatory properties in animal models.[3][4]

The logic of a dose-response bioassay is depicted in the diagram below.

Conclusion

The early research on Ajugasterone C was pivotal, establishing its chemical identity and placing it within the broader family of phytoecdysteroids. The methodologies developed for its extraction from natural sources, purification via chromatography, and structural elucidation through spectroscopy became standard practice in the field of natural product chemistry. These foundational studies paved the way for future investigations into the diverse biological activities and potential therapeutic applications of Ajugasterone C and its analogs.

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phytoecdysteroids--from isolation to their effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 8. Studies on Structure of Ecdysterones from Rhaponticum Uniflorum [cjcu.jlu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New phytoecdysteroids from cultured plants of Ajuga nipponensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, structural elucidation of new phytoecdysteroids from Ajuga decumbens Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13C-NMR and mass spectral data of steroids with a 17,17-dialkyl-18-nor-13(14)-ene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CAS 23044-80-6: Ajugasterone C | CymitQuimica [cymitquimica.com]

- 21. researchgate.net [researchgate.net]

- 22. entomoljournal.com [entomoljournal.com]

Ajugasterone C 2-acetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ajugasterone C 2-acetate, a notable ecdysteroid. The document summarizes its core chemical properties, explores its biological activities with supporting quantitative data, and furnishes detailed experimental protocols for key assays. Furthermore, a schematic of the relevant signaling pathway is provided to elucidate its mechanism of action.

Core Compound Identification

This compound is a phytoecdysteroid, a class of compounds found in certain plants that are structurally similar to insect molting hormones.

| Property | Value |

| CAS Number | 154510-93-7 |

| Molecular Formula | C₂₉H₄₆O₈ |

Biological Activity and Quantitative Data

While specific data for this compound is limited, research on the closely related compound, Ajugasterone C, provides valuable insights into its potential biological effects, particularly in the realms of anti-inflammatory and antimicrobial activities.

| Biological Activity | Assay | Test Organism/System | Concentration/Dose | Result |

| Anti-inflammatory | Carrageenan-induced paw edema | Sprague Dawley rats | 100 mg/kg | Significant inhibitory effect on edema development.[1] |

| Antimicrobial | Broth microdilution | Various bacteria & fungi | Not Specified | Ecdysteroids have demonstrated antimicrobial properties. |

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and related compounds, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.[2][3][4]

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.

-

Groups: Animals are divided into a control group, a reference drug group (e.g., indomethacin or diclofenac sodium), and one or more test groups receiving different doses of the compound.

-

Compound Administration: The test compound (e.g., this compound) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the induction of inflammation.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. A standardized suspension of the microorganism is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of Microtiter Plate: The test compound is serially diluted (typically two-fold) in a suitable broth medium in a 96-well microtiter plate. This creates a range of concentrations to be tested.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for many bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway

Ecdysteroids, including presumably this compound, exert their effects primarily through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[9][10][11]

Caption: General Ecdysteroid Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. inotiv.com [inotiv.com]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ajugasterone C 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds with a range of reported biological activities, including anabolic and anti-inflammatory effects. Due to its lipophilic nature and low aqueous solubility, in vivo administration of this compound requires careful selection of a suitable vehicle to ensure proper dissolution or suspension for optimal bioavailability and reliable experimental outcomes. These application notes provide detailed recommendations and protocols for the formulation and in vivo administration of this compound.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for vehicle selection.

| Property | Value | Source |

| Molecular Formula | C29H46O8 | InvivoChem[1] |

| Molecular Weight | 522.67 g/mol | InvivoChem[1] |

| Appearance | Solid at room temperature | InvivoChem[1] |

| LogP | 1.3 | InvivoChem[1] |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile. Low water solubility. | GlpBio[2], InvivoChem[1], Push Biotechnology[3] |

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is dependent on the intended route of administration. Based on the low water solubility of this compound, the following vehicles are recommended.

For Oral Administration

Oral delivery is a common and convenient route. The following formulations are designed to enhance the solubility and absorption of lipophilic compounds like this compound.

| Formulation | Composition | Preparation Notes |

| Suspension in Carboxymethyl cellulose (CMC) | 0.5% - 1% CMC in sterile water or saline. | A common and well-tolerated suspending agent. Requires vigorous mixing or sonication to achieve a uniform suspension. |

| Solution in PEG400 | 100% Polyethylene glycol 400. | A water-miscible solvent that can dissolve many poorly soluble compounds. The viscosity should be considered. |

| Co-solvent with Tween 80 and CMC | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in sterile water. | Tween 80 acts as a surfactant to improve wetting and dispersion of the compound. |

| Oil-based Solution | Corn oil, sesame oil, or other appropriate food-grade oil. | Suitable for highly lipophilic compounds. May enhance lymphatic absorption. |

| Mixing with food powders | Blending the compound with powdered animal chow. | A simple method for chronic dosing, but accurate dose administration can be challenging. |

For Parenteral Administration (Intraperitoneal, Subcutaneous, Intravenous)

Parenteral routes bypass first-pass metabolism and can provide more direct systemic exposure. These formulations often utilize co-solvents to achieve solubility.

| Formulation | Composition (v/v/v) | Preparation Notes |

| DMSO / Tween 80 / Saline | 10% DMSO / 5% Tween 80 / 85% Saline | A widely used vehicle for lipophilic compounds in preclinical studies. The final DMSO concentration should be kept low to minimize toxicity. |

| DMSO / PEG300 / Tween 80 / Saline | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | PEG300 is added as a co-solvent to further enhance solubility. |

| DMSO / Corn Oil | 10% DMSO / 90% Corn Oil | Suitable for intraperitoneal or subcutaneous injections. Not for intravenous use. |

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound in 0.5% CMC

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium salt (CMC)

-

Sterile distilled water or saline

-

Magnetic stirrer and stir bar

-

Weighing scale and spatulas

-

Appropriate glassware (beaker, graduated cylinder)

Procedure:

-

Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile distilled water or saline while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

-

Accurately weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound).

-

In a separate small container, create a paste by adding a small volume of the 0.5% CMC vehicle to the weighed this compound powder and triturating with a spatula.

-

Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing to ensure a homogenous suspension.

-

Use a magnetic stirrer or sonicator to ensure the particles are finely dispersed.

-

Visually inspect the suspension for uniformity before each administration.

Protocol 2: Preparation of an Injectable Formulation of this compound in DMSO/Tween 80/Saline

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile vials and syringes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO). Ensure the compound is fully dissolved.

-

In a sterile tube, add 1 part of the this compound DMSO stock solution.

-

Add 0.5 parts of Tween 80 and vortex thoroughly.

-

Slowly add 8.5 parts of sterile saline to the mixture while vortexing to prevent precipitation.

-

The final vehicle composition will be 10% DMSO, 5% Tween 80, and 85% saline.

-

Visually inspect the final solution for clarity. If precipitation occurs, gentle warming and further vortexing may be required. The formulation should be prepared fresh before each use.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.

References

Application Notes and Protocols for Evaluating the Anabolic Effects of Ajugasterone C 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds with demonstrated anabolic properties in skeletal muscle. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate and quantify the anabolic potential of this compound. The following protocols are optimized for the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis and muscle hypertrophy. The key anabolic parameters addressed are increased protein synthesis, myotube hypertrophy, and myoblast proliferation, along with the elucidation of the underlying signaling mechanisms, primarily the Akt/mTOR pathway.

Key Anabolic Indicators and Corresponding Assays

To thoroughly evaluate the anabolic effects of this compound, a multi-assay approach is recommended. The following table summarizes the primary anabolic indicators and the corresponding cell-based assays detailed in this document.

| Anabolic Indicator | Cell-Based Assay | Purpose |

| Protein Synthesis | Puromycin-Based Protein Synthesis Assay | To quantify the rate of de novo protein synthesis in response to this compound treatment. |

| Myotube Hypertrophy | Myotube Diameter Measurement | To measure the increase in the size of differentiated myotubes, a key feature of muscle hypertrophy. |

| Myoblast Proliferation | BrdU Cell Proliferation Assay | To assess the effect of this compound on the proliferation of muscle precursor cells. |

| Anabolic Signaling | Western Blot for Akt/mTOR Pathway | To investigate the activation of key signaling cascades known to regulate muscle protein synthesis and growth. |

Data Presentation: Expected Outcomes

The following tables are templates for presenting quantitative data obtained from the described assays. They are populated with hypothetical data to illustrate the expected anabolic effects of this compound based on existing knowledge of similar ecdysteroids.

Table 1: Effect of this compound on Protein Synthesis in C2C12 Myotubes

| Treatment | Concentration (µM) | Relative Protein Synthesis Rate (%) | Standard Deviation |

| Vehicle Control (DMSO) | - | 100 | ± 5.2 |

| This compound | 0.1 | 115.3 | ± 6.1 |

| This compound | 1.0 | 135.8 | ± 7.5 |

| This compound | 10.0 | 142.1 | ± 8.3 |

| IGF-1 (Positive Control) | 0.01 | 155.4 | ± 9.2 |

Table 2: Effect of this compound on Myotube Diameter in Differentiated C2C12 Cells

| Treatment | Concentration (µM) | Average Myotube Diameter (µm) | Standard Deviation |

| Vehicle Control (DMSO) | - | 20.5 | ± 2.1 |

| This compound | 0.1 | 24.8 | ± 2.5 |

| This compound | 1.0 | 29.3 | ± 3.1 |

| This compound | 10.0 | 31.6 | ± 3.5 |

| IGF-1 (Positive Control) | 0.01 | 35.2 | ± 3.8 |

Table 3: Effect of this compound on C2C12 Myoblast Proliferation

| Treatment | Concentration (µM) | BrdU Incorporation (Absorbance at 450 nm) | Standard Deviation |

| Vehicle Control (DMSO) | - | 0.52 | ± 0.04 |

| This compound | 0.1 | 0.65 | ± 0.05 |

| This compound | 1.0 | 0.88 | ± 0.07 |

| This compound | 10.0 | 0.95 | ± 0.08 |

| FBS (Positive Control) | 10% | 1.58 | ± 0.12 |

Table 4: Activation of the Akt/mTOR Signaling Pathway by this compound

| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |

| Vehicle Control (DMSO) | - | 1.0 | 1.0 |

| This compound | 1.0 | 2.5 | 2.1 |

| IGF-1 (Positive Control) | 0.01 | 4.2 | 3.8 |

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Workflow for C2C12 Culture and Differentiation

Caption: Workflow for C2C12 myoblast culture and differentiation into myotubes.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density for continued proliferation.

-

Inducing Differentiation: To induce differentiation, seed myoblasts in culture plates at a high density. Once they reach 80-90% confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.

-

Myotube Formation: Incubate the cells in DM for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the DM every 48 hours.

Protocol 2: Puromycin-Based Protein Synthesis Assay

This assay measures the rate of new protein synthesis by detecting the incorporation of the antibiotic puromycin into nascent polypeptide chains.

Workflow for Protein Synthesis Assay

Caption: Workflow for measuring protein synthesis using the puromycin-based SUnSET method.

Materials:

-

Differentiated C2C12 myotubes in culture plates

-

This compound stock solution

-

Puromycin dihydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Anti-puromycin antibody

-

Appropriate secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Treatment: Treat differentiated C2C12 myotubes with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., IGF-1) for a predetermined time (e.g., 24 hours).

-

Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer.

-

Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.

-

Quantification: Detect the signal using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities using densitometry and normalize to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH).

Protocol 3: Myotube Diameter Measurement

This protocol uses immunofluorescence to visualize myotubes and image analysis software to measure their diameter.

Workflow for Myotube Diameter Measurement

Caption: Workflow for immunofluorescence staining and measurement of myotube diameter.

Materials:

-

Differentiated C2C12 myotubes on glass coverslips

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-Myosin Heavy Chain (MyHC)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

-

Cell Culture and Treatment: Differentiate C2C12 myoblasts on coverslips and treat with this compound as described previously.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-MyHC antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

-

Imaging: Mount the coverslips on microscope slides and capture images using a fluorescence microscope.

-

Image Analysis: Use ImageJ or similar software to measure the diameter of at least 50 myotubes per condition at multiple points along their length to obtain an average diameter.

Protocol 4: BrdU Cell Proliferation Assay

This colorimetric immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Workflow for BrdU Proliferation Assay

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

-

C2C12 myoblasts

-

This compound stock solution

-

BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed C2C12 myoblasts in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of this compound and controls.

-

BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's instructions.

-

Immunoassay: Incubate the cells with the anti-BrdU antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Protocol 5: Western Blot for Akt/mTOR Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of Akt and mTOR, key kinases in the anabolic signaling cascade.

Signaling Pathway of Anabolic Action

Caption: Proposed signaling pathway for the anabolic effects of this compound.

Materials:

-

Differentiated C2C12 myotubes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with this compound for a short duration (e.g., 15-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Akt and mTOR overnight at 4°C.

-

Detection and Quantification: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the chemiluminescent signal and quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anabolic properties of this compound. By systematically assessing its impact on protein synthesis, myotube hypertrophy, myoblast proliferation, and the activation of the Akt/mTOR signaling pathway, researchers can gain a comprehensive understanding of its potential as a natural anabolic agent for applications in sports nutrition, and therapeutic interventions for muscle wasting conditions.

Unlocking Anabolic Potential: Animal Models for Studying the Ergogenic Effects of Ajugasterone C 2-acetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of naturally occurring steroids found in plants, have garnered significant interest for their potential anabolic and performance-enhancing effects in mammals, without the androgenic side effects associated with conventional anabolic steroids. Among these, Ajugasterone C 2-acetate, a phytoecdysteroid found in plants of the Ajuga genus, presents a promising avenue for the development of novel ergogenic aids. These compounds are thought to exert their effects by interacting with signaling pathways that regulate muscle protein synthesis and growth. This document provides detailed application notes and protocols for researchers to investigate the ergogenic potential of this compound using established rodent models. While direct research on this compound is emerging, the methodologies outlined here are based on extensive studies of structurally similar and well-researched phytoecdysteroids, such as 20-hydroxyecdysone (20E) and turkesterone.

Putative Mechanism of Action: The PI3K/Akt Signaling Pathway

Phytoecdysteroids are believed to stimulate muscle hypertrophy primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of protein synthesis in skeletal muscle.[1][2] Activation of Akt can lead to the downstream activation of the mammalian target of rapamycin (mTOR), a key complex in initiating protein translation. Furthermore, activated Akt can inhibit glycogen synthase kinase 3 beta (GSK-3β) and the Forkhead box O (FOXO) family of transcription factors, both of which are involved in muscle protein breakdown.[3] Some evidence also suggests that phytoecdysteroids may not bind to the androgen receptor, highlighting their non-androgenic anabolic potential.[4]

Caption: Putative PI3K/Akt signaling pathway activated by this compound.

Animal Models and Experimental Design

The C57BL/6 mouse is a commonly used and well-characterized strain for studying muscle physiology and adaptation. Both young adult (2-4 months) and aged (20-24 months) mice can be utilized to investigate the effects of this compound on muscle growth and in the context of age-related muscle wasting (sarcopenia).[1][5] Orchiectomized or ovariectomized rodents can also serve as models of muscle atrophy due to hormonal deficiency.[6]

A typical experimental design would involve randomly assigning animals to the following groups:

-

Vehicle Control (Sedentary): Animals receiving the vehicle solution without the test compound.

-

This compound (Sedentary): Animals receiving this compound to assess its effects without exercise.

-

Vehicle Control (Exercise): Animals receiving the vehicle and subjected to an exercise protocol.

-

This compound (Exercise): Animals receiving the compound and subjected to an exercise protocol to evaluate synergistic effects.

The duration of the study can range from a few weeks to several months, depending on the endpoints being measured. Acute studies may also be performed to investigate immediate signaling events.

Quantitative Data Summary from Phytoecdysteroid Studies

The following tables summarize quantitative data from studies on various phytoecdysteroids, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of Phytoecdysteroids on Muscle Mass in Rodents

| Phytoecdysteroid/Extract | Animal Model | Dosage | Duration | Muscle Group | % Increase in Muscle Mass (vs. Control) | Reference |

| 20-Hydroxyecdysone | C57BL/6 Mice | 5 mg/kg/day | 5 days | Triceps Brachii | ~30% | [5] |

| Ajuga turkestanica Extract | Orchiectomized Mice | Not specified | Not specified | Not specified | Enhanced grip strength with exercise | [6] |

| 20-Hydroxyecdysone | Aged Mice (20 months) | Not specified | 28 days | Plantaris, Triceps Brachii | No significant change in sedentary model | [7] |

Table 2: Effects of Phytoecdysteroids on Muscle Strength and Performance in Rodents

| Phytoecdysteroid/Extract | Animal Model | Test | Dosage | Duration | Observed Effect | Reference |

| 20-Hydroxyecdysone | Young Adult Rats | Grip Strength | Not specified | 28 days | Increased grip strength | [1] |

| Ajuga turkestanica Extract | Orchiectomized Mice | Grip Strength | Not specified | Not specified | Enhanced grip strength in combination with exercise | [6] |